

(S)-4-Methylhexanoic acid organoleptic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylhexanoic acid

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An In-Depth Technical Guide on the Organoleptic Properties of (S)-4-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methylhexanoic acid is a chiral branched-chain fatty acid that contributes to the characteristic aroma and flavor profiles of various natural products. A comprehensive understanding of its organoleptic properties is crucial for its application in the food, fragrance, and pharmaceutical industries. This technical guide provides a detailed overview of the known sensory characteristics of (S)-4-Methylhexanoic acid, outlines the experimental protocols for its sensory evaluation, and describes the potential signaling pathways involved in its perception. While specific quantitative sensory threshold data for the (S)-enantiomer is not extensively documented in publicly available literature, this guide furnishes the methodologies required to determine these values.

Organoleptic Profile

The sensory characteristics of (S)-4-Methylhexanoic acid are complex and multifaceted, contributing significantly to the aroma of various products. The odor profile is predominantly characterized by cheesy, fatty, and sour notes.

Table 1: Qualitative Organoleptic Properties of (S)-4-Methylhexanoic Acid

Sensory Attribute	Descriptor
Odor Profile	Cheesy, Fatty, Sour, Fruity, Dairy, Sweaty, Milky, Creamy, Oily, Waxy[1]
Caprylic, slightly fatty[2]	
Taste Profile	Data not available in the literature.

Note: The sensory perception of branched-chain fatty acids can be influenced by their stereochemistry.

Quantitative Sensory Data

As of the latest literature review, specific quantitative data for the odor and taste detection and recognition thresholds of (S)-**4-Methylhexanoic acid** are not readily available. The determination of these values requires specific sensory panel testing using standardized methodologies. The experimental protocols outlined in Section 3 provide a framework for acquiring this critical data.

Experimental Protocols for Sensory Analysis

To determine the organoleptic properties of (S)-**4-Methylhexanoic acid**, particularly its detection and recognition thresholds, standardized sensory evaluation methods are employed. Below are detailed protocols for two common methodologies.

Protocol for Determination of Detection and Recognition Thresholds using the 3-Alternative Forced-Choice (3-AFC) Method

This protocol is designed to establish the lowest concentration at which (S)-**4-Methylhexanoic acid** can be detected (detection threshold) and recognized (recognition threshold).

Objective: To determine the detection and recognition thresholds of (S)-**4-Methylhexanoic acid** in a specified medium (e.g., water, air).

Materials:

- (S)-**4-Methylhexanoic acid** of high purity.
- Deodorized and deionized water (for aqueous solutions) or purified air (for olfactometry).
- Glassware cleaned with non-odorous detergent and thoroughly rinsed.
- A panel of trained sensory assessors (typically 15-20 members).
- Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

- Panelist Selection and Training:
 - Screen panelists for their sensory acuity and ability to discriminate between different odor and taste intensities.
 - Train panelists with a range of standard odorants and tastants to familiarize them with the sensory evaluation process and terminology.
- Sample Preparation:
 - Prepare a stock solution of (S)-**4-Methylhexanoic acid** in the chosen medium.
 - Create a series of dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well above the expected threshold to below the expected threshold.
- Sensory Evaluation:
 - Employ a 3-Alternative Forced-Choice (3-AFC) ascending concentration series design.
 - Present each panelist with a set of three samples, where two are blanks (medium only) and one contains the odorant/tastant at a specific concentration.
 - The panelist's task is to identify the sample that is different from the other two.
 - Present the sample sets in order of increasing concentration.

- A correct identification is followed by a set of the same concentration to confirm, and then a higher concentration. An incorrect identification leads to the presentation of a higher concentration.
- The individual detection threshold is defined as the lowest concentration at which the panelist correctly identifies the odd sample multiple times (e.g., two or three consecutive correct identifications).
- For the recognition threshold, after a panelist detects a difference, they are asked to describe the sensation. The recognition threshold is the lowest concentration at which the characteristic quality of (S)-**4-Methylhexanoic acid** is correctly identified.
- Data Analysis:
 - Calculate the geometric mean of the individual thresholds to determine the panel's threshold.

Protocol for Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a substance.

Objective: To develop a detailed sensory profile of (S)-**4-Methylhexanoic acid**.

Materials:

- (S)-**4-Methylhexanoic acid**.
- A panel of 8-12 highly trained sensory assessors.
- Reference standards for various aroma and taste descriptors.
- Sensory evaluation software for data collection.

Procedure:

- Panelist Training and Lexicon Development:

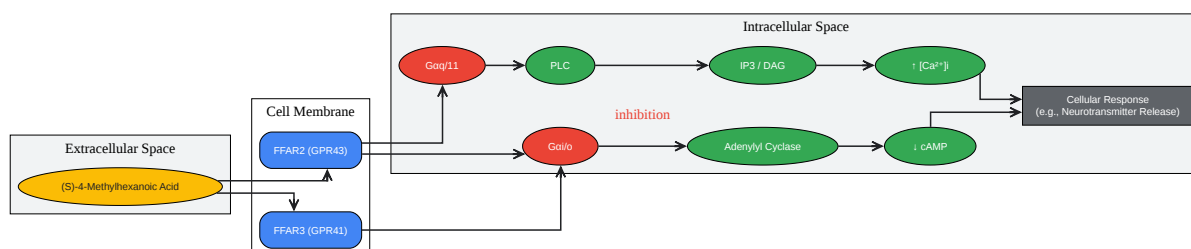
- Panelists are extensively trained to identify and scale the intensity of a wide range of sensory attributes.
- Through a series of sessions, the panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor characteristics of (S)-**4-Methylhexanoic acid**. Reference standards are used to anchor these descriptors.
- Sample Evaluation:
 - Panelists evaluate samples of (S)-**4-Methylhexanoic acid** at a fixed concentration.
 - They rate the intensity of each descriptor in the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "low" to "high").
- Data Analysis:
 - The intensity ratings are statistically analyzed (e.g., using ANOVA and Principal Component Analysis) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Signaling Pathways for Short-Chain Fatty Acid Perception

The perception of short-chain fatty acids (SCFAs) like **4-methylhexanoic acid** is mediated by specific G protein-coupled receptors (GPCRs).

Free Fatty Acid Receptors (FFARs)

SCFAs are known ligands for Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed in various tissues, including the gustatory system.

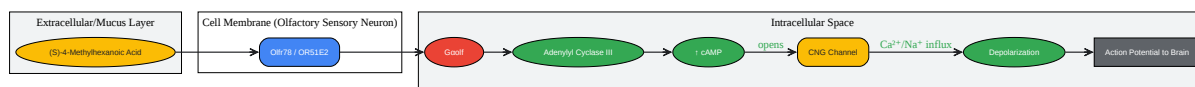


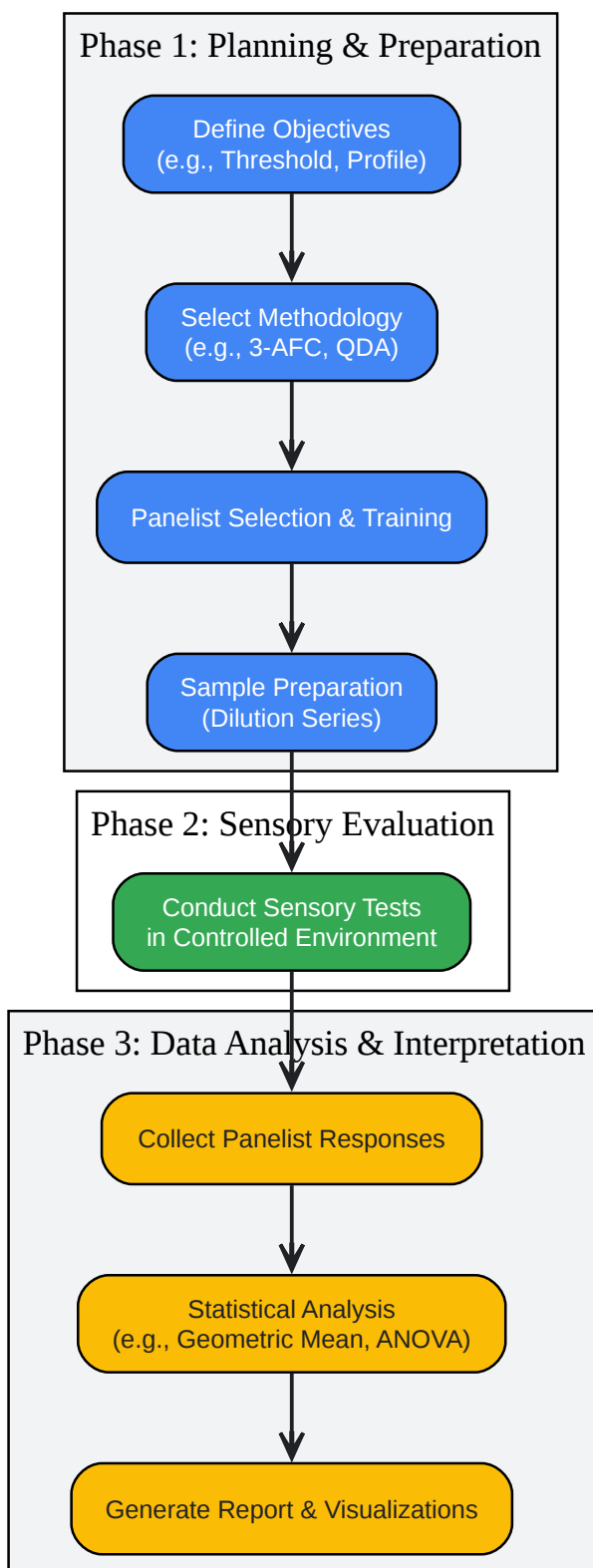
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Caption: FFAR2 and FFAR3 signaling pathways for SCFAs.

Olfactory Receptors

In addition to FFARs, certain olfactory receptors have been identified as receptors for SCFAs. For instance, the olfactory receptor Olfr78 (human ortholog OR51E2) is expressed in non-olfactory tissues and responds to SCFAs.





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- To cite this document: BenchChem. [(S)-4-Methylhexanoic acid organoleptic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073044#s-4-methylhexanoic-acid-organoleptic-properties]

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